N-(3-chloropropyl)-2-nitrobenzamide
Description
N-(3-Chloropropyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position of the benzene ring and a 3-chloropropyl chain attached to the amide nitrogen. Its molecular formula is C₁₀H₁₁ClN₂O₃, with a molecular weight of 254.66 g/mol. The compound’s structure combines electron-withdrawing (nitro) and moderately lipophilic (chloropropyl) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The chloropropyl moiety may act as a reactive site for further alkylation or elimination reactions, while the nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution or reduction reactions .
Properties
Molecular Formula |
C10H11ClN2O3 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
N-(3-chloropropyl)-2-nitrobenzamide |
InChI |
InChI=1S/C10H11ClN2O3/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14) |
InChI Key |
KJQNAIWETOXIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-chloropropyl)-2-nitrobenzamide typically begins with 2-nitrobenzoic acid and 3-chloropropylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-chloropropyl)-2-nitrobenzamide can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and 3-chloropropylamine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Hydrolysis Reactions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction Reactions: The major product is N-(3-aminopropyl)-2-nitrobenzamide.
Hydrolysis Reactions: The products are 2-nitrobenzoic acid and 3-chloropropylamine.
Scientific Research Applications
Chemistry:
- N-(3-chloropropyl)-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry:
- The compound is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
- The biological activity of N-(3-chloropropyl)-2-nitrobenzamide is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Molecular Targets and Pathways:
- The compound may target enzymes involved in cellular metabolism and signaling pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-(3-Chloropropyl)-2-Phenylethylamine
- Structure : Contains a chloropropyl chain but lacks the benzamide scaffold, instead featuring a phenylethylamine backbone.
- Function: Acts as a prodrug for 2-phenylethylamine (PEA) in the central nervous system (CNS). The chloropropyl group undergoes oxidative dealkylation via monoamine oxidase-B (MAO-B), releasing PEA and chloroacetone .
3-Chloro-N-(Furan-2-ylmethyl)-N-(3-Methylbut-2-en-1-yl)-2-Nitrobenzamide
- Structure : Features a chloro substituent at the benzene ring’s meta position and a nitro group at ortho, with furan and prenyl side chains.
- Synthetic Application: Used in copper-catalyzed cyclization to form diazepines. The chloro group increases electrophilicity, enabling nucleophilic attack during ring closure. However, yields (60%) are lower than non-chlorinated analogs (e.g., 90% for 2a in ), suggesting steric hindrance or electronic deactivation by chlorine .
- Key Difference : The chloro substituent on the benzene ring alters reactivity compared to N-(3-chloropropyl)-2-nitrobenzamide, where chlorine is part of the alkyl chain.
N-(5-Ethyl-[1,3,4]Thiadiazol-2-yl)-2-Nitrobenzamide
5-Chloro-N-Cyclopropyl-2-Nitrobenzamide
- Structure : Substitutes chloropropyl with a cyclopropyl group directly attached to the amide nitrogen.
- Key Difference : Cyclopropane’s ring strain may confer unique conformational preferences, affecting target binding.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Features a hydroxyl and dimethyl groups instead of nitro and chloropropyl.
- Applications : Serves as an N,O-bidentate ligand in metal-catalyzed C–H functionalization. The hydroxyl group enables coordination to transition metals, a property absent in this compound .
- Key Difference : The lack of electron-withdrawing groups limits electrophilic reactivity but enhances directing capabilities in catalysis.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
